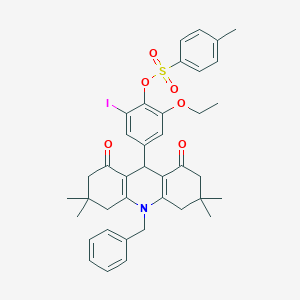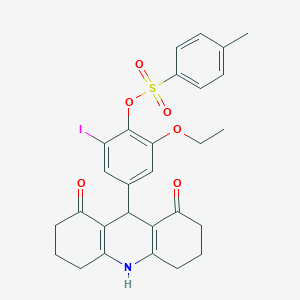
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This molecule is a thiazolidinedione derivative, which has been found to exhibit anti-diabetic, anti-inflammatory, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that the compound exerts its anti-diabetic effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. The anti-inflammatory and anti-cancer properties of this compound are thought to be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. In animal studies, it has been shown to reduce blood glucose levels, improve insulin sensitivity, and decrease inflammation. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione in lab experiments is its diverse pharmacological activities. This compound can be used to study the mechanisms underlying various diseases, including diabetes, inflammation, and cancer. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are several future directions for the research on 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione. One potential direction is to investigate its potential use in combination therapy for the treatment of diabetes, inflammation, and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Finally, the development of novel analogs of this compound with improved solubility and potency could lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione involves the reaction of 5-isopropyl-2-methylbenzaldehyde with ethyl acetoacetate and thiourea in the presence of a base. The reaction proceeds via a Knoevenagel condensation followed by a cyclization reaction, resulting in the formation of the thiazolidinedione ring.
Scientific Research Applications
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been shown to possess anti-inflammatory and anti-cancer properties. Due to its diverse pharmacological activities, this compound has been investigated for its potential use in the treatment of various diseases.
properties
Product Name |
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C19H25NO3S |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-propyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H25NO3S/c1-6-8-20-18(21)17(24-19(20)22)11-14-10-15(12(3)4)16(23-7-2)9-13(14)5/h9-12H,6-8H2,1-5H3/b17-11- |
InChI Key |
VVNXZRZRFICKMV-BOPFTXTBSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OCC)C(C)C)/SC1=O |
SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2C)OCC)C(C)C)SC1=O |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2C)OCC)C(C)C)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[10-(2-Methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B300790.png)

![9-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B300792.png)
![9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300794.png)

![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300797.png)

![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B300801.png)
![2-[(4-Bromo-3-chlorophenyl)imino]-5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B300802.png)
![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B300805.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B300806.png)

![propyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300812.png)
![methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate](/img/structure/B300814.png)